Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride
CAS No.: 2375261-45-1
VCID: VC6616975
Molecular Formula: C9H17ClFNO2
Molecular Weight: 225.69
* For research use only. Not for human or veterinary use.

Description |
Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride is a complex organic compound with a molecular formula that includes an aminomethyl group, a fluorine atom, and a carboxylate group attached to a cyclohexane ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications. This compound is of interest in scientific research due to its potential interactions with biological targets such as enzymes and receptors. Synthesis and ApplicationsThe synthesis of Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride typically involves multiple steps, although detailed synthesis protocols are not widely available in the literature. This compound is used in scientific research for its potential biological activities, particularly in interactions with enzymes and receptors. Biological Activities and Potential Applications
Comparison with Similar Compounds
Safety ConsiderationsWhile specific safety data for Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride is limited, compounds with similar structures may pose hazards such as being explosive, flammable, or oxidizing . Handling should be done with caution and in accordance with standard laboratory safety protocols. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 2375261-45-1 | ||||||||||||
Product Name | Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride | ||||||||||||
Molecular Formula | C9H17ClFNO2 | ||||||||||||
Molecular Weight | 225.69 | ||||||||||||
IUPAC Name | methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride | ||||||||||||
Standard InChI | InChI=1S/C9H16FNO2.ClH/c1-13-8(12)7-2-4-9(10,6-11)5-3-7;/h7H,2-6,11H2,1H3;1H | ||||||||||||
Standard InChIKey | CRZRQKRWCBGAIQ-CHQGODQFSA-N | ||||||||||||
SMILES | COC(=O)C1CCC(CC1)(CN)F.Cl | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 145867066 | ||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume